molecular formula C13H16N2O5 B11018599 Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11018599
M. Wt: 280.28 g/mol
InChI Key: ZDMUJVNZKXNDGU-UHFFFAOYSA-N
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Description

  • Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate is an organic compound with the following structural formula:

    C12H17NO5\text{C}_{12}\text{H}_{17}\text{N}\text{O}_5C12​H17​NO5​

    .
  • It contains a benzene ring substituted with a methyl ester group, a nitro group, and a carbamoyl group.
  • The compound’s systematic name follows IUPAC rules, ensuring a precise description of its structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    3-Hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide is a benzoxazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

    Chemical Structure and Properties

    The compound has the following molecular characteristics:

    • Molecular Formula : C16H15N3O5S
    • Molecular Weight : 353.37 g/mol
    • IUPAC Name : 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide

    This compound features a benzoxazine ring system, which is known for its diverse biological properties.

    Anticancer Potential

    Recent studies have explored the anticancer properties of various benzoxazine derivatives, including 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide. Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.

    Table 1: Cytotoxicity Data Against Cancer Cell Lines

    Cell LineIC50 (µM)
    MCF-70.30 - 157.4
    CAMA-10.16 - 139
    SKBR-30.09 - 93.08
    HCC19540.51 - 157.2

    The data shows that the compound's effectiveness varies across different cell lines, suggesting a selective action mechanism that may involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

    The proposed mechanism by which this compound exerts its biological effects involves:

    • Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation in breast cancer cell lines, correlating with increased ROS levels.
    • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
    • Interaction with Molecular Targets : It likely interacts with specific enzymes or receptors that modulate cell cycle progression and apoptosis .

    Case Studies

    A notable case study evaluated the effects of various benzoxazine derivatives on breast cancer cell lines. The study highlighted that compounds structurally similar to 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide showed promising results in reducing cell viability and inducing apoptosis in vitro .

    Properties

    Molecular Formula

    C13H16N2O5

    Molecular Weight

    280.28 g/mol

    IUPAC Name

    methyl 3-(2-methylpropylcarbamoyl)-5-nitrobenzoate

    InChI

    InChI=1S/C13H16N2O5/c1-8(2)7-14-12(16)9-4-10(13(17)20-3)6-11(5-9)15(18)19/h4-6,8H,7H2,1-3H3,(H,14,16)

    InChI Key

    ZDMUJVNZKXNDGU-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

    Origin of Product

    United States

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